REACTION_CXSMILES
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[CH3:1][C:2]1[N:3]=[C:4]([C:8]2[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=2)[S:5][C:6]=1[CH3:7].Br[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][C:21]1[O:25][N:24]=[C:23]([CH3:26])[CH:22]=1>C(OCC)(=O)C>[CH3:26][C:23]1[CH:22]=[C:21]([CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][O:14][C:11]2[CH:12]=[CH:13][C:8]([C:4]3[S:5][C:6]([CH3:7])=[C:2]([CH3:1])[N:3]=3)=[CH:9][CH:10]=2)[O:25][N:24]=1
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Name
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|
Quantity
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2 g
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Type
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reactant
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Smiles
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CC=1N=C(SC1C)C1=CC=C(C=C1)O
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Name
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5-(5-bromopentyl)-3-methylisoxazole
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Quantity
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2.3 g
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Type
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reactant
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Smiles
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BrCCCCCC1=CC(=NO1)C
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Name
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Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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CC1=NOC(=C1)CCCCCOC1=CC=C(C=C1)C=1SC(=C(N1)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |